molecular formula C8H11NO5 B14616463 1-Formylpiperidine-2,6-dicarboxylic acid CAS No. 61009-75-4

1-Formylpiperidine-2,6-dicarboxylic acid

Cat. No.: B14616463
CAS No.: 61009-75-4
M. Wt: 201.18 g/mol
InChI Key: HGXPLFJJUMBXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formylpiperidine-2,6-dicarboxylic acid is a heterocyclic compound that belongs to the class of piperidines. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and two carboxylic acid groups (-COOH) at the 2 and 6 positions of the piperidine ring. It is a derivative of piperidine-2,6-dicarboxylic acid and has significant applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Formylpiperidine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the formylation of piperidine-2,6-dicarboxylic acid. This can be achieved using formic acid or formic acid derivatives under acidic conditions. Another method involves the oxidation of piperidine-2,6-dicarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Formylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: Piperidine-2,6-dicarboxylic acid.

    Reduction: 1-Hydroxymethylpiperidine-2,6-dicarboxylic acid.

    Substitution: Esters or amides of piperidine-2,6-dicarboxylic acid.

Scientific Research Applications

1-Formylpiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in bioinorganic chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-formylpiperidine-2,6-dicarboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dicarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    N-Formylpiperidine: Contains only the formyl group without the carboxylic acid groups, limiting its applications in coordination chemistry.

    Pyridine-2,6-dicarboxylic acid: Contains a nitrogen atom in the ring but lacks the formyl group, leading to different chemical properties.

Uniqueness

1-Formylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

61009-75-4

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

1-formylpiperidine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14)

InChI Key

HGXPLFJJUMBXRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C(C1)C(=O)O)C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.